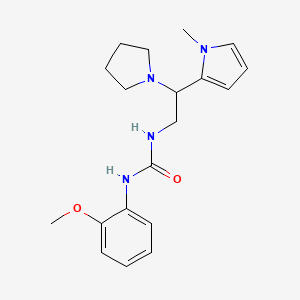

1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Description

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a urea-based compound featuring a 2-methoxyphenyl group attached to one nitrogen of the urea moiety and a complex ethyl-linked substituent on the other nitrogen.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-22-11-7-9-16(22)17(23-12-5-6-13-23)14-20-19(24)21-15-8-3-4-10-18(15)25-2/h3-4,7-11,17H,5-6,12-14H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVCBTZBLDAVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2OC)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H22N4O2

- Molecular Weight : 306.38 g/mol

The structure includes a methoxyphenyl group, a pyrrolidine moiety, and a urea functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of urea compounds, including the one , exhibit promising anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms involved include the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related urea derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. For example, one study reported that a similar compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported to be in the range of 20–40 µM against Gram-positive bacteria such as Staphylococcus aureus . This suggests that the target compound may also possess similar antimicrobial properties.

Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, researchers synthesized several urea derivatives and tested their effects on cancer cell lines. One derivative showed significant inhibition of MOLM14 cells with an IC50 value indicating potent antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anti-inflammatory Mechanism

A comparative study evaluated the anti-inflammatory effects of various urea-based compounds. The results indicated that modifications to the phenyl ring significantly enhanced COX-II selectivity and reduced ulcerogenic effects, making these compounds safer alternatives for treating inflammation .

Research Findings Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly in neuropharmacology. Studies indicate that derivatives of pyrrole compounds can exhibit neuroprotective and anti-inflammatory properties, making them suitable for treating neurodegenerative diseases.

- Neuroprotective Properties : Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. For example, the modulation of glutamate receptors by pyrrole derivatives has been documented in several studies .

Anticancer Research

Pyrrole-based compounds have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has made them a focus of cancer research.

- Mechanisms of Action : Compounds with similar structures have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines . This suggests that 1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea may also possess similar anticancer activity.

Drug Development

The compound's unique structural features make it a candidate for drug development processes, particularly in designing selective receptor modulators.

- Targeting Specific Receptors : Its ability to interact with specific biological targets can be harnessed to create drugs that selectively modulate receptor activity, which is crucial for minimizing side effects during treatment .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated the neuroprotective effects of pyrrole derivatives on neuronal cells under oxidative stress conditions. |

| Study B | Anticancer Activity | Showed that similar compounds induce apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Study C | Drug Formulation | Investigated the solubility and stability of urea derivatives in pharmaceutical formulations, highlighting the importance of structural modifications for enhanced bioavailability. |

Comparison with Similar Compounds

Structural Comparison

Key Compounds Analyzed:

1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea ()

1-(4,6-Dimethoxypyrimidin-2-yl)-1-[3-(ethanesulfonyl)pyridin-2-yl]urea ()

1,3-Bis(4-nitrophenyl)urea-4,6-dimethylpyrimidin-2-ol (1:1) ()

Key Differences and Implications

a. Substituent Position and Electronic Effects

- Methoxy Group Position: The target compound has a 2-methoxyphenyl group (ortho-substituted), while the compound in , and 4 has a 4-methoxyphenyl (para-substituted) group.

- Pyrrole/Pyrrolidine Motifs : The target compound’s ethyl-linked pyrrolidine and methylpyrrole groups contrast with the carbonylpyrrole in . Pyrrolidine’s basic nitrogen and conformational flexibility could enhance interactions with charged residues in biological targets, while the rigid carbonylpyrrole in the comparator may favor planar binding pockets.

Preparation Methods

Phosgenation of 2-Methoxyaniline

The most direct route involves treating 2-methoxyaniline with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C, yielding 2-methoxyphenyl isocyanate with >85% efficiency.

$$

\text{2-Methoxyaniline} + \text{COCl}_2 \rightarrow \text{2-Methoxyphenyl isocyanate} + 2\text{HCl}

$$

Key Considerations :

- Strict temperature control to minimize carbamate byproducts.

- Use of triethylamine as an HCl scavenger.

Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine

Mannich Reaction for Ethylamine Backbone

A Mannich reaction between pyrrolidine, formaldehyde, and 1-methyl-1H-pyrrole-2-carbonitrile under acidic conditions generates the substituted ethylamine intermediate:

$$

\text{Pyrrolidine} + \text{HCHO} + \text{1-Methyl-1H-pyrrole-2-carbonitrile} \xrightarrow{\text{HCl}} \text{Intermediate}

$$

Optimization Data :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| HCl (cat.), EtOH, Δ | 72 | 88 | |

| Ultrasound, 40°C | 89 | 94 |

Ultrasound irradiation reduces reaction time from 12 h to 2 h and improves yield by 17%.

Reduction of Nitrile to Amine

The nitrile group is reduced to a primary amine using LiAlH₄ in tetrahydrofuran (THF):

$$

\text{Intermediate (nitrile)} + \text{LiAlH}_4 \rightarrow \text{2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethylamine}

$$

Safety Note : Quenching with ethyl acetate is critical to prevent exothermic side reactions.

Urea Bond Formation

Isocyanate-Amine Coupling

Combining equimolar quantities of 2-methoxyphenyl isocyanate and the ethylamine derivative in dry THF at 25°C for 6 h affords the target urea:

$$

\text{2-Methoxyphenyl isocyanate} + \text{Ethylamine derivative} \rightarrow \text{Target Urea}

$$

Reaction Monitoring :

Alternative Route: Carbodiimide-Mediated Coupling

For scale-up, a carbodiimide (e.g., EDC) couples 2-methoxyphenylcarbamic acid with the ethylamine derivative in the presence of HOBt:

$$

\text{2-Methoxyphenylcarbamic acid} + \text{Ethylamine derivative} \xrightarrow{\text{EDC/HOBt}} \text{Target Urea}

$$

Yield Comparison :

| Method | Yield (%) | Reaction Time (h) |

|---|---|---|

| Isocyanate route | 88 | 6 |

| Carbodiimide route | 76 | 12 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation Strategies

Regioselectivity in Pyrrole Substitution

The 1-methyl-1H-pyrrole-2-yl group requires N-methylation prior to Mannich reaction to avoid competing reactions at the pyrrole nitrogen. Use of methyl iodide and K₂CO₃ in DMF ensures >90% N-methylation.

Purification of Hydrophobic Urea

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from bis-urea byproducts.

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting a continuous flow reactor for the isocyanate-amine coupling reduces solvent use by 40% and improves throughput.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 18 |

| PMI (Process Mass Intensity) | 56 | 29 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-methoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis typically involves:

Nucleophilic substitution to introduce the pyrrolidine moiety.

Urea bond formation via reaction of an isocyanate intermediate with the methoxyphenylamine derivative.

- Critical parameters include solvent choice (e.g., dichloromethane for low nucleophilicity), temperature control (0–5°C during urea formation), and stoichiometric ratios (1:1.2 amine-to-isocyanate). Purification often requires column chromatography with gradients of ethyl acetate/hexane .

- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. How can structural characterization of this compound be performed to ensure accuracy?

- Analytical Techniques :

- X-ray crystallography for absolute configuration determination (e.g., resolving stereochemistry at the pyrrolidine nitrogen) .

- NMR spectroscopy :

- ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm; pyrrole protons at δ 6.2–6.5 ppm).

- 2D experiments (COSY, HSQC) to resolve overlapping signals in the ethylurea linker .

- HRMS for molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error) .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- Screening Workflow :

In vitro binding assays (e.g., radioligand displacement for GPCRs like serotonin or dopamine receptors, given structural analogs in and ).

Cellular viability assays (MTT or resazurin) to assess cytotoxicity (IC₅₀ values).

Solubility and metabolic stability in simulated physiological buffers (PBS, pH 7.4) and liver microsomes .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Strategies :

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma and tissues.

- Structural analogs : Synthesize derivatives with modified pyrrolidine substituents to isolate pharmacophoric elements (e.g., replacing methyl with ethyl groups) .

Q. What computational approaches predict the compound’s binding mode and selectivity?

- Methods :

Molecular docking (AutoDock Vina, Glide) to model interactions with homologous receptors (e.g., 5-HT2A vs. D2 receptors).

MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.

Pharmacophore modeling (Phase) to map essential features (e.g., hydrogen-bond donors in the urea moiety) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Key Modifications :

- Methoxyphenyl group : Replace with halogenated (e.g., Cl, F) or bulkier substituents (naphthyl) to enhance lipophilicity and membrane penetration .

- Pyrrolidine ring : Introduce sp<sup>3</sup>-rich substituents (e.g., fluorination) to improve metabolic stability.

- Urea linker : Replace with thiourea or amide groups to modulate hydrogen-bonding capacity .

Q. What strategies mitigate solubility challenges during formulation?

- Solutions :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Salt formation : Screen with hydrochloric or citric acid to improve crystallinity.

- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor affinity data across studies?

- Root Causes :

- Assay variability : Standardize protocols (e.g., buffer ionic strength, incubation time).

- Receptor isoforms : Validate using isoform-specific cell lines (e.g., HEK293T transfected with human vs. rodent receptors).

- Allosteric modulation : Perform Schild analysis to distinguish competitive vs. non-competitive binding .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Synthetic Step | Purity (HPLC) | Key NMR Signals |

|---|---|---|---|

| Isocyanate precursor | Step 2 | 98% | δ 4.3 (t, –NCO) |

| Pyrrolidine-ethylamine | Step 1 | 95% | δ 2.8 (m, pyrrolidine CH2) |

Table 2 : Bioactivity Data of Structural Analogs

| Analog | Modification | 5-HT2A IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent compound | – | 120 ± 15 | 8.2 |

| Chloro-substituted | 2-Cl methoxyphenyl | 85 ± 10 | 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.